Benzenamine, N,N-diethyl-4-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)-
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Overview
Description
Benzenamine, N,N-diethyl-4-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)- is a complex organic compound known for its unique structure and properties. This compound belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) connected to aromatic rings. The presence of these azo groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-diethyl-4-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)- typically involves a multi-step process. One common method includes the diazotization of aniline derivatives followed by azo coupling reactions. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts formed during the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions using automated reactors to maintain precise control over reaction conditions. The use of catalysts and solvents can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N-diethyl-4-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives, depending on the reagents used.
Scientific Research Applications
Benzenamine, N,N-diethyl-4-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments due to its vibrant color properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of polymers, coatings, and other materials requiring specific coloration and stability.
Mechanism of Action
The mechanism of action of Benzenamine, N,N-diethyl-4-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)- involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its reactivity and binding properties. The pathways involved often include electron transfer processes and the formation of intermediate species that facilitate further reactions.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N-diethyl-4-methyl-: Similar in structure but lacks the additional azo groups, resulting in different reactivity and applications.
Benzenamine, N,N-diethyl-3-methyl-: Another structural isomer with distinct properties and uses.
Benzenamine, N,N-diethyl-4-nitroso-: Contains a nitroso group instead of azo groups, leading to different chemical behavior.
Uniqueness
Benzenamine, N,N-diethyl-4-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)- stands out due to its dual azo groups, which provide unique electronic and steric properties. These features make it particularly valuable in applications requiring specific color properties and reactivity patterns.
Properties
CAS No. |
72207-96-6 |
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Molecular Formula |
C24H27N5 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N,N-diethyl-4-[[3-methyl-4-[(3-methylphenyl)diazenyl]phenyl]diazenyl]aniline |
InChI |
InChI=1S/C24H27N5/c1-5-29(6-2)23-13-10-20(11-14-23)25-26-22-12-15-24(19(4)17-22)28-27-21-9-7-8-18(3)16-21/h7-17H,5-6H2,1-4H3 |
InChI Key |
MMMDUDMVAWWWMR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N=NC3=CC=CC(=C3)C)C |
Origin of Product |
United States |
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